N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol
Overview
Description
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to a 3-amino-1,2-propanediol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, where the Cbz group is used to protect amines during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol typically involves the protection of the amino group in 3-amino-1,2-propanediol with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds as follows:
Reaction with Benzyl Chloroformate: The amino group of 3-amino-1,2-propanediol reacts with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Formation of this compound: The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol can undergo various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst. This reaction yields the free amine.
Substitution Reactions: The hydroxyl groups in the 1,2-propanediol moiety can participate in substitution reactions, forming esters or ethers.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like PCC (pyridinium chlorochromate).
Common Reagents and Conditions
Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides, base (e.g., NaH).
Oxidation: PCC, dichloromethane.
Major Products
Free Amine: Obtained after hydrogenolysis.
Esters/Ethers: Formed through substitution reactions.
Aldehydes/Ketones: Resulting from oxidation reactions.
Scientific Research Applications
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions, particularly in the context of protease inhibitors.
Medicine: Investigated for its potential in drug development, especially in designing prodrugs and peptide-based therapeutics.
Industry: Applied in the production of fine chemicals and pharmaceuticals, where protecting groups are essential for multi-step synthesis processes.
Mechanism of Action
The primary mechanism of action for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The benzyloxycarbonyl group is stable under basic and mild acidic conditions but can be selectively removed by hydrogenolysis, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-3-amino-1,2-propanediol: Uses a tert-butoxycarbonyl (Boc) group for protection.
N-(Fluorenylmethoxycarbonyl)-3-amino-1,2-propanediol: Utilizes a fluorenylmethoxycarbonyl (Fmoc) group.
N-(Methoxycarbonyl)-3-amino-1,2-propanediol: Features a methoxycarbonyl (Moc) group.
Uniqueness
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is unique due to the stability of the Cbz group under a variety of conditions and its ease of removal by hydrogenolysis. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
benzyl N-(2,3-dihydroxypropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJAHUBTRVKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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